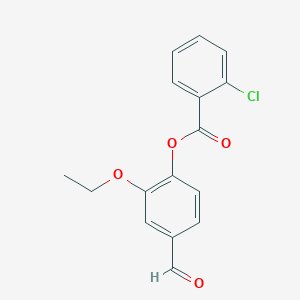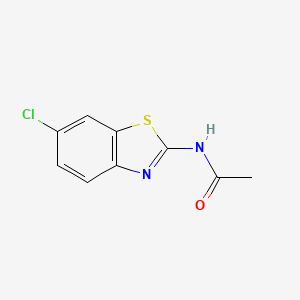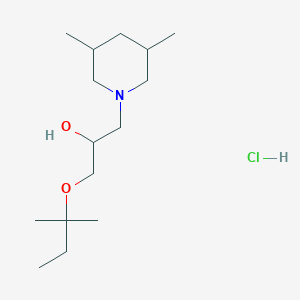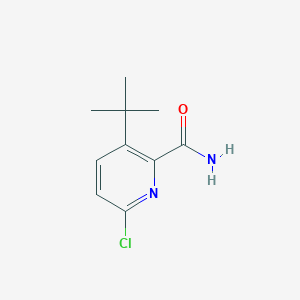
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide is a structurally specific acetamide with potential relevance in various chemical and biological contexts. While the provided papers do not directly discuss this exact compound, they do explore related acetamides, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related acetamides typically involves the acylation of amines or the reaction of aniline derivatives with acylating agents. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through the reaction of an aniline derivative with POCl3 in acetate . Similarly, various substituted phenyl acetamides were synthesized using primary compounds like 3-fluoro-4-cyanophenol . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamides is characterized by the presence of an amide functional group attached to an aromatic ring, which can influence the conformation and bonding parameters of the molecule. For example, the structure of 2-chloro-N-(4-chlorophenyl)acetamide shows molecules linked into chains through N—H⋯O hydrogen bonding . The conformation of the N—H bond in various acetamides is influenced by the substitution pattern on the aromatic ring, as seen in compounds like 2-chloro-N-(2,4-dimethylphenyl)acetamide and N-(2-chlorophenyl)acetamide . These structural insights are relevant to understanding the molecular conformation of this compound.
Chemical Reactions Analysis
Acetamides can undergo various chemical reactions, often influenced by the substituents on the aromatic ring. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield different products depending on the nature of the amine . The reactivity of this compound would likely be affected by the electron-withdrawing effects of the chloro and fluoro substituents, which could impact its behavior in nucleophilic substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides, such as solubility, melting point, and polarity, are determined by their molecular structure. For example, the polarity and structure of certain chloro-substituted acetamides have been studied using dipole moment measurements and quantum chemical calculations . These properties are crucial for understanding the behavior of acetamides in different environments and can be used to predict the properties of this compound.
科学的研究の応用
Potential as Pesticides
Research has identified certain derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, as potential pesticides. These compounds have been characterized by X-ray powder diffraction to determine their structural properties, which is crucial for their application in pest control (Olszewska, Pikus, & Tarasiuk, 2008).
Herbicide Metabolism and Environmental Impact
Studies have examined the metabolism of chloroacetamide herbicides (similar in structure to 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide) in human and rat liver microsomes. Understanding this metabolism is important for assessing environmental and health impacts of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis for Antimicrobial Applications
A study on the synthesis and antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide demonstrates the potential of such compounds in antimicrobial applications. These derivatives show effectiveness against various bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
Use in Anaerobic Biodegradation
Acetochlor, a similar compound, undergoes anaerobic biodegradation, which is crucial for understanding its environmental impact and for developing waste treatment methods. This process involves specific metabolic pathways and the role of microbial communities (Liu et al., 2020).
Development of Specific Assays
The development of a polarization fluoroimmunoassay for acetochlor demonstrates the application of these compounds in analytical chemistry for environmental monitoring. This method allows for the specific detection of acetochlor in water samples (Yakovleva, Lobanova, Panchenko, & Eremin, 2002).
特性
IUPAC Name |
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-2-13(10(14)7-11)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMCZMNCHWFXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3012029.png)

![2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3012033.png)
![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)
![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)

